8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one
CAS No.: 858768-31-7
Cat. No.: VC11890169
Molecular Formula: C21H23NO4
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 858768-31-7 |
|---|---|
| Molecular Formula | C21H23NO4 |
| Molecular Weight | 353.4 g/mol |
| IUPAC Name | 8-(diethylaminomethyl)-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one |
| Standard InChI | InChI=1S/C21H23NO4/c1-4-22(5-2)12-17-19(23)11-10-16-20(24)18(13-26-21(16)17)14-6-8-15(25-3)9-7-14/h6-11,13,23H,4-5,12H2,1-3H3 |
| Standard InChI Key | KNRXSTDMMKZVFR-UHFFFAOYSA-N |
| SMILES | CCN(CC)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)OC)O |
| Canonical SMILES | CCN(CC)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)OC)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s IUPAC name is 8-(diethylaminomethyl)-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one, with the molecular formula C₂₁H₂₃NO₄ . Key identifiers include:
-
SMILES: CCN(CC)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)OC)O
-
InChIKey: KNRXSTDMMKZVFR-UHFFFAOYSA-N
-
CAS Registry: 858768-31-7.
The chromen-4-one core is substituted at positions 3, 7, and 8, with a 4-methoxyphenyl group enhancing lipophilicity and a diethylaminomethyl side chain contributing to basicity .
Synthesis and Chemical Reactivity
Primary Synthetic Route: Mannich Reaction
The compound is synthesized via the Mannich reaction, which condenses a phenolic precursor (e.g., 7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one) with diethylamine and formaldehyde. This method selectively introduces the diethylaminomethyl group at position 8, achieving yields of ~65–75% under optimized conditions.
Table 1: Key Reaction Parameters
| Parameter | Condition |
|---|---|
| Temperature | 60–70°C |
| Solvent | Ethanol/water (3:1) |
| Catalyst | None required |
| Reaction Time | 6–8 hours |
Derivative Formation and Reactivity
The diethylaminomethyl group undergoes thermal elimination to generate ortho-quinone methides, intermediates for Diels-Alder cycloadditions. Acetylation of the hydroxyl group at position 7 produces prodrug derivatives with enhanced membrane permeability.
Pharmacological Properties
Kinase Inhibition and Diabetic Retinopathy
Chromen-4-one derivatives inhibit Rho-associated kinases (ROCK I/II), targets for diabetic retinopathy (DR) treatment . In retinal explants, analogous compounds (e.g., 12j) reduced oxidative stress and apoptosis under high glucose conditions, with IC₅₀ values <100 nM for ROCK II . While direct data for this compound is limited, structural parallels suggest comparable activity .
Antineoplastic Activity
The diethylaminomethyl group enhances interactions with cancer cell membranes. In prostate cancer models, derivatives inhibited proliferation (IC₅₀: 2.5–5 μM) by disrupting microtubule assembly and inducing apoptosis.
Table 2: Biological Activity Profile
| Activity | Model System | Key Finding |
|---|---|---|
| ROCK Inhibition | Retinal explants | Reduced vascular hyperplasia |
| Antiproliferative | PC-3 cells | IC₅₀ = 3.8 μM |
| Apoptosis Induction | HeLa cells | Caspase-3 activation confirmed |
Structure-Activity Relationships (SAR)
Role of Substituents
-
4-Methoxyphenyl group: Enhances binding to hydrophobic kinase pockets .
-
Diethylaminomethyl chain: Increases solubility and mediates cation-π interactions with biological targets.
-
Hydroxyl group at C7: Critical for hydrogen bonding with catalytic lysine in ROCK kinases .
Comparative Analysis
Replacing diethylamino with dimethylamino reduces anticancer potency (IC₅₀ increases to >10 μM), highlighting the importance of alkyl chain length.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J=8.8 Hz, H-5), 6.91–7.45 (m, aromatic Hs), 3.85 (s, OCH₃), 3.12 (q, NCH₂) .
-
HPLC Purity: >98% (C18 column, acetonitrile/water gradient).
Stability Studies
The compound remains stable at 25°C for 24 months but degrades under UV light (t₁/₂ = 48 hours), necessitating dark storage.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume